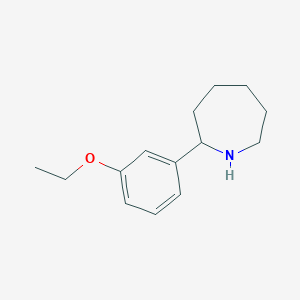

2-(3-Ethoxyphenyl)azepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry

Seven-membered nitrogen heterocycles, including azepanes and their unsaturated counterparts, azepines, are crucial structural motifs in the field of medicinal chemistry. nih.gov These ring systems are found in a variety of bioactive natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. researchgate.net Their importance is underscored by the fact that nitrogen-containing heterocycles are present in approximately 60% of all unique small-molecule drugs approved by the FDA. rsc.org The seven-membered ring offers a larger and more flexible scaffold compared to more common five- and six-membered rings, allowing for diverse and specific interactions with biological targets. nih.govresearchgate.net This structural feature is often key to achieving desired therapeutic effects, which span a wide range of diseases. ijnrd.org

The Azepane Motif as a Privileged Scaffold in Drug Discovery and Development

The azepane motif is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target by making modifications to the core structure. unipi.it The azepane ring system is among the top 100 most frequently used ring systems in small molecule drugs. researchgate.net Its utility stems from its three-dimensional structure, which can be readily modified to explore the chemical space around a lead compound. researchgate.net The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.govacs.org This versatility has led to the development of numerous azepane-containing compounds that are currently in clinical use or under investigation for a variety of therapeutic applications. nih.govresearchgate.net For instance, the strategic incorporation of the azepane moiety has been instrumental in creating agents that target central nervous system disorders. acs.orgacs.org

General Overview of Pharmacological Relevance of Azepane and Azepine Derivatives

Derivatives of azepane and azepine exhibit a wide array of pharmacological activities, highlighting their significance in medicine. nih.govtandfonline.com These compounds have been successfully developed into drugs for treating conditions affecting the central nervous system, such as anxiety, depression, and schizophrenia. ijnrd.orgpharmaguideline.com Beyond the CNS, their therapeutic applications extend to cardiovascular diseases, where they can act as antihypertensive agents. ijnrd.orgpharmaguideline.com Furthermore, research has demonstrated the potential of azepane and azepine derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The broad pharmacological relevance is a direct consequence of the structural diversity that can be achieved with the seven-membered nitrogen-containing ring, enabling interactions with a multitude of biological targets. nih.govresearchgate.net

Table 1: Pharmacological Applications of Azepane and Azepine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Central Nervous System | Antidepressant, Anxiolytic, Antipsychotic, Anticonvulsant, Analgesic nih.govijnrd.orgtandfonline.compharmaguideline.com |

| Cardiovascular | Antihypertensive ijnrd.orgpharmaguideline.com |

| Oncology | Anticancer nih.govresearchgate.net |

| Infectious Diseases | Antimicrobial, Antiviral, Antiparasitic nih.gov |

| Inflammation | Anti-inflammatory nih.gov |

Contextualization of 2-(3-Ethoxyphenyl)azepane within the Azepane Class of Compounds

This compound is a specific derivative belonging to the broader class of azepane compounds. Its structure features an azepane ring substituted at the 2-position with a 3-ethoxyphenyl group. While detailed research findings specifically on the pharmacological profile of this compound are not extensively documented in publicly available literature, its structural components suggest potential areas of biological activity. The azepane core provides the foundational scaffold known for its favorable properties in drug design. The 3-ethoxyphenyl substituent is a feature seen in various biologically active molecules, often contributing to interactions with specific receptor pockets.

The study of related compounds provides some context. For instance, similar structures with different substitution patterns on the phenyl ring or the azepane nitrogen have been investigated for their effects on central nervous system targets. unibe.chacs.org The exploration of such analogs is a common strategy in medicinal chemistry to understand structure-activity relationships and to optimize compounds for desired therapeutic effects. Therefore, this compound represents a point within the vast chemical space of azepane derivatives that warrants further investigation to fully elucidate its potential pharmacological significance.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azepane |

| Azepine |

| Balanol |

| Capsazepine |

| Carbamazepine |

| Chlorpromazine |

| Cyclazocine |

| Darifenacin |

| Diazepam |

| Galantamine |

| Imipramine |

| Isoniazid |

| Metronidazole |

| Nefopam |

| Omapatrilat |

| Phenazocine |

| Quetiapine |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxyphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-13-8-6-7-12(11-13)14-9-4-3-5-10-15-14/h6-8,11,14-15H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCZZIGQKRWZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663004 | |

| Record name | 2-(3-Ethoxyphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946682-03-7 | |

| Record name | 2-(3-Ethoxyphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Ethoxyphenyl Azepane and Analogous Azepane Derivatives

Established Strategies for Azepane Ring Construction

The construction of the azepane ring system relies on several foundational synthetic strategies. These methods provide access to the seven-membered ring, which can then be further functionalized. Key approaches include the cyclization of acyclic precursors, the expansion of smaller, more readily available rings, and comprehensive multi-step pathways for assembling complex, highly substituted azepane structures. researchgate.net

Ring-closing reactions represent a direct approach to the azepane skeleton, typically involving the intramolecular cyclization of a linear precursor containing the requisite atoms. Among these methods, Ring-Closing Metathesis (RCM) has emerged as a powerful tool for forming the seven-membered ring. manchester.ac.ukrwth-aachen.de This reaction utilizes ruthenium or molybdenum catalysts to form a cyclic olefin from a linear diene, which can then be reduced to the saturated azepane. For instance, benzo researchgate.netrwth-aachen.deazepino[1,2-b]isoquinolinones have been synthesized in good yield using RCM. researchgate.net

Another approach involves the intramolecular 1,7-carbonyl-enamine cyclization, which has been explored as a novel method for azepine ring closure. chem-soc.si Additionally, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to trifluoromethyl-substituted azepine carboxylates. nih.gov While effective, these ring-closure strategies can be hampered by slow cyclization kinetics for medium-sized rings and the need for sometimes lengthy syntheses of the linear precursors. nih.govmanchester.ac.uk

Ring-expansion reactions offer an alternative and often more versatile route to azepanes by leveraging readily available five- or six-membered cyclic precursors. nih.gov These methods circumvent the challenges associated with the direct cyclization of long-chain precursors. Strategies include single- or multi-carbon insertions into smaller rings, providing rapid access to the seven-membered azepane core.

A notable strategy for the one-carbon homologation of pyrrolidines into azepanes involves the formation and subsequent rearrangement of a bicyclic azetidinium intermediate. nih.govresearchgate.net In this process, an azetidine (B1206935) ring is first appended to the pyrrolidine (B122466). For example, azetidines functionalized with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate. nih.gov The regioselective opening of this strained bicyclic system by a nucleophile can lead to the formation of either a pyrrolidine or an azepane ring. nih.govresearchgate.net The outcome of the nucleophilic attack, and thus the distribution of five- or seven-membered ring products, is dependent on the substitution pattern of the starting material and the nature of the nucleophile used. nih.gov This methodology has been successfully applied to synthesize di- and tri-substituted fluoroalkylated azepanes from trifluoromethyl-substituted pyrrolidines, where the presence of the trifluoromethyl group directs the regioselectivity of the ring-opening step. researchgate.net

A recently developed and powerful strategy for synthesizing polysubstituted azepanes involves a photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method transforms a six-membered aromatic ring into a seven-membered azepane in a two-step process. nih.govresearchgate.net The reaction is initiated by blue light irradiation, which mediates the conversion of the nitro group into a highly reactive singlet nitrene intermediate. manchester.ac.ukresearchgate.net This nitrene then triggers a one-atom skeletal editing process, expanding the benzenoid framework into a 3H-azepine intermediate. manchester.ac.ukrwth-aachen.deresearchgate.net

The key steps of the mechanism are as follows:

Photo-excitation : The nitroarene is excited by blue light (e.g., λ = 427 nm). manchester.ac.uk

Nitrene Formation : The excited nitroarene reacts with a phosphite (B83602) reagent, leading to deoxygenation and formation of a singlet aryl nitrene. researchgate.net

Ring Expansion : The nitrene intermediate undergoes an intramolecular cyclization to form an azirine, which then undergoes a 6π-electrocyclic ring opening to yield a seven-membered ketimine. rwth-aachen.de

Isomerization : This species rapidly isomerizes to the more thermodynamically stable 3H-azepine. manchester.ac.ukrwth-aachen.de

Hydrogenation : A subsequent global hydrogenolysis of the 3H-azepine intermediate reduces the double bonds to afford the final saturated azepane heterocycle. nih.govmanchester.ac.uk

This photochemical strategy is highly modular, allowing the substitution pattern of the starting nitroarene (ortho, meta, para) to be directly translated into the substitution pattern of the resulting azepane. manchester.ac.ukrwth-aachen.de The reaction proceeds at room temperature and provides a streamlined route to complex azepanes that are difficult to access via other methods. nih.govmanchester.ac.uk

Table 1: Substrate Scope for Photochemical Ring Expansion of Nitroarenes

| Starting Nitroarene (Substituent) | Product Azepane (Substituent) | Yield (%) |

| p-Benzyl | C4-Benzyl | 84 |

| p-Methyl | C4-Methyl | 75 |

| p-Phenyl | C4-Phenyl | 70 |

| m-Methyl | C3/C5-Methyl mixture | 85 |

| m-Phenyl | C3-Phenyl | 65 |

| m-Ethoxy | C4-Ethoxy | 68 |

Data compiled from research findings on photochemical dearomatization. manchester.ac.ukrwth-aachen.de

The Beckmann and Schmidt reactions are classic organic transformations that are instrumental in the synthesis of lactams, which are cyclic amide precursors to azepanes. nih.gov These reactions facilitate the insertion of a nitrogen atom into a cyclic ketone framework, thereby expanding the ring.

The Beckmann rearrangement transforms an oxime into an amide. wikipedia.org The archetypal example is the conversion of cyclohexanone (B45756) oxime to ε-caprolactam, the monomer used in the production of Nylon 6. wikipedia.org The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.orglibretexts.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. masterorganicchemistry.comorganic-chemistry.org Subsequent hydration of this intermediate yields the final lactam. masterorganicchemistry.com

Reaction Scheme: Beckmann Rearrangement

This generalized scheme shows the conversion of a cyclic ketone to its oxime, followed by acid-catalyzed rearrangement to a ring-expanded lactam.

The Schmidt reaction provides another route to lactams from cyclic ketones, using hydrazoic acid (HN₃) or an alkyl azide (B81097) under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism for the reaction with a ketone begins with the acid-catalyzed nucleophilic addition of the azide to the carbonyl group, forming an azidohydrin intermediate. wikipedia.orglibretexts.org This intermediate then dehydrates, and one of the adjacent alkyl groups migrates to the nitrogen with the concurrent expulsion of dinitrogen gas (N₂). wikipedia.orglibretexts.org This rearrangement, similar to the Beckmann rearrangement, yields a nitrilium ion that is subsequently attacked by water to produce the ring-expanded lactam. wikipedia.org The choice of reaction conditions can influence the regioselectivity of the Schmidt reaction when using unsymmetrical ketones. clockss.org

The construction of complex, poly-functionalized azepane scaffolds often necessitates multistep synthetic sequences. manchester.ac.ukresearchgate.net These routes are required when the desired substitution patterns or stereochemistry cannot be achieved through direct cyclization or simple ring-expansion strategies. Traditional approaches frequently rely on the elaboration of linear precursors followed by a final cyclization step. manchester.ac.uk

For example, the synthesis of optically active [b]-annulated azepane scaffolds has been achieved through a sequence involving palladium-catalyzed asymmetric allylic alkylation to set the stereochemistry, followed by olefin cross-metathesis and an exhaustive hydrogenation/reductive amination cascade to form the final azepane ring. chemistryviews.org Such sequences offer precise control over the molecular architecture but often involve a higher step count. rwth-aachen.de

Multicomponent reactions (MCRs) are also being explored to accelerate the synthesis of complex heterocyclic scaffolds. For instance, one-pot MCRs have been designed to rapidly access diverse 1,4-benzodiazepine (B1214927) scaffolds, which share the seven-membered diazepine (B8756704) core. nih.gov Similarly, the (3+2) cycloaddition of azomethine ylides has been used to create complex tetracyclic scaffolds that fuse a pyrrolidine ring to a cycloheptaindole or azepinoindole core in a single, highly diastereoselective step. nih.gov These advanced, multistep strategies are crucial for exploring the vast chemical space of azepane derivatives for applications in drug discovery and materials science. researchgate.netnih.gov

Ring-Expansion Reactions of Cyclic Precursors

Targeted Synthesis of Substituted Azepanes

The targeted synthesis of substituted azepanes involves a variety of strategic approaches designed to control regioselectivity and introduce desired functional groups onto the azepane core. These methods range from classical cyclization reactions to the use of highly reactive organometallic intermediates.

Reductive amination is a cornerstone reaction in the synthesis of nitrogen heterocycles, including azepanes. This reaction typically involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in-situ reduction to form the new carbon-nitrogen bond and complete the cyclization.

Intramolecular reductive amination is a common strategy for forming the azepane ring. For instance, a key step in the synthesis of optically active [b]-annulated azepanes involves the hydrogenation of a cyano group to a primary amine, which then reacts with an endocyclic carbonyl group to form an iminium ion. This intermediate is subsequently reduced to yield the final trans-configured azepane scaffold. chemistryviews.org Similarly, the final cyclization to create pentahydroxylated azepanes can be achieved through intramolecular reductive amination of an amino aldehyde precursor. nih.govacs.org This domino reaction sequence, often performed under hydrogenolytic conditions, can simultaneously deprotect functional groups and trigger the ring-forming cascade. acs.org

Double reductive amination (DRA) of sugar-derived dialdehydes has also been employed as a method for synthesizing trihydroxyazepanes. nih.govresearcher.life Furthermore, the reaction of deprotected halogenated secondary cyclopropylamines with aldehydes or ketones under reductive amination conditions can trigger a cyclopropane (B1198618) ring cleavage and expansion, leading to the formation of functionalized azepane derivatives. rsc.org

Table 1: Examples of Reductive Amination in Azepane Synthesis

| Precursor Type | Key Transformation | Resulting Azepane Derivative | Reference |

|---|---|---|---|

| Cyclic α-allyl-β-oxoesters with ω-cyanoallyl side chain | Hydrogenation of C=C and C≡N bonds, followed by intramolecular reductive amination | [b]-Annulated azepanes with trans-configuration | chemistryviews.org |

| Sugar-derived amino aldehydes | Debenzylation and subsequent intramolecular reductive amination | Pentahydroxylated azepane iminosugars | nih.govacs.org |

| Sugar-derived dialdehydes | Double reductive amination (DRA) | Trihydroxyazepanes | researcher.life |

Organolithium reagents are powerful tools in organic synthesis, valued for their high reactivity as strong bases and nucleophiles. libretexts.org While direct synthesis of 2-(3-Ethoxyphenyl)azepane using organolithium reagents is not prominently detailed, the principles of organolithium chemistry are applicable to the functionalization of azepane precursors.

One potential strategy involves metal-halogen exchange. For instance, halogenated precursors to azepanes could be treated with an organolithium reagent, such as n-butyllithium, to generate a lithiated intermediate. This highly reactive species can then be quenched with an electrophile to introduce a desired substituent. This approach has been demonstrated in the synthesis of monochloro substrates for azepane synthesis via a chlorine-to-lithium exchange reaction. rsc.org

Furthermore, organolithium reagents are used extensively in palladium-catalyzed cross-coupling reactions. chemistryviews.org A synthetic route could be envisioned where a brominated azepane precursor reacts with an appropriate organolithium reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. Continuous-flow technologies have emerged as a method to safely handle these highly reactive organolithium compounds, allowing for rapid and scalable cross-coupling reactions with aryl bromides in seconds. chemistryviews.org

The biological activity of chiral azepane derivatives is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds. rsc.org The construction of the asymmetric, seven-membered azepane backbone remains a synthetic challenge. rsc.org

Approaches to stereoselective synthesis often rely on using chiral starting materials derived from natural sources like sugars or employing asymmetric catalysts. nih.gov Methodologies such as piperidine (B6355638) ring expansion have been shown to produce diastereomerically pure azepane derivatives with excellent yield and exclusive stereoselectivity. rsc.orgrsc.org

In the synthesis of bicyclic or annulated azepanes, controlling the stereochemistry at the ring fusion is a critical aspect. The relative orientation (cis or trans) of the fused rings significantly impacts the molecule's three-dimensional shape and, consequently, its biological properties.

Research into the synthesis of fused azepanes has shown that the stereochemical outcome can be directed by the reaction conditions, particularly during hydrogenation steps. For example, the hydrogenation of aromatic precursors to fused azepanes under conditions with little or no acid tends to result in the cis-fused diastereomer. nih.gov Conversely, when more forcing hydrogenation conditions are required, such as using acetic acid as a solvent, the thermodynamically more stable trans-fused azepanes are preferentially formed. nih.gov This demonstrates that kinetic versus thermodynamic control can be exerted over the ring fusion stereochemistry. Additionally, palladium-catalyzed ring expansion of allylic amines can proceed with high levels of enantioretention, preserving the stereochemistry of the starting material in the final azepane product. rsc.orgresearchgate.net

Polyhydroxylated azepanes, also known as azepane iminosugars, are of interest for their potential as glycosidase inhibitors. nih.gov Their synthesis requires precise control over the configuration of multiple stereocenters. A powerful method for achieving this is the osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.govacs.org

This strategy enables the stereoselective formation of a new C-N bond. nih.gov The synthesis begins with an allylic alcohol, often derived from a carbohydrate like D-mannose. The key step is the osmium-catalyzed aminohydroxylation, which proceeds with complete regio- and stereocontrol due to the tethering approach. acs.orgnih.gov This syn-aminohydroxylation reaction leads to the formation of an intermediate oxazolidinone, whose stereochemistry is confirmed by X-ray analysis. nih.gov Subsequent hydrolysis of the oxazolidinone and intramolecular reductive amination yields the desired heavily hydroxylated azepane. nih.govresearcher.life This method represents the first application of the osmium-catalyzed TA reaction to the synthesis of iminosugars. acs.org

Table 2: Key Steps in Stereoselective Synthesis of Polyhydroxylated Azepanes

| Step | Reaction | Key Feature | Reference |

|---|---|---|---|

| 1 | Synthesis of Allylic Alcohol | Starting material derived from a chiral pool (e.g., D-mannose) | nih.gov |

| 2 | Osmium-Catalyzed Tethered Aminohydroxylation (TA) | Forms new C-N bond with complete regio- and stereocontrol | acs.orgnih.gov |

| 3 | Hydrolysis of Oxazolidinone | Unveils the amino group for cyclization | nih.gov |

Stereoselective Synthesis of Azepane Derivatives

Modern Catalytic Approaches to Azepane Derivatives

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules efficiently and selectively. The synthesis of azepane derivatives has benefited significantly from the development of novel catalytic systems that can facilitate challenging ring-forming or ring-expansion reactions.

Palladium Catalysis: Palladium catalysts are versatile tools for C-C and C-N bond formation. A straightforward synthesis of optically active [b]-annulated azepanes utilizes a ruthenium-catalyzed cross-metathesis followed by a palladium-catalyzed exhaustive hydrogenation. chemistryviews.org More recently, a palladium-catalyzed allylic amine rearrangement has been developed for the two-carbon ring expansion of 2-alkenyl pyrrolidines into their corresponding azepanes. rsc.orgresearchgate.net This method is notable for its mild conditions and high degree of enantio-retention. researchgate.net

Copper Catalysis: Copper(I) catalysts have been employed in the tandem amination/cyclization of functionalized allenynes with various amines. This reaction proceeds smoothly to furnish trifluoromethyl-substituted azepine-2-carboxylate derivatives in moderate to good yields, demonstrating a novel transformation for building the azepine core. nih.gov

Lewis Acid Catalysis: The silyl-aza-Prins cyclization represents another modern approach to azepane synthesis. This process, catalyzed by a Lewis acid such as Indium(III) chloride (InCl₃), provides trans-azepanes in high yields and with excellent diastereoselectivity. Interestingly, the choice of catalyst is critical, as using TMSOTf instead of InCl₃ diverts the reaction to produce tetrahydropyran (B127337) derivatives. acs.orgnih.gov

Photochemical Methods: Photochemistry offers unique pathways for ring expansion. A photochemical rearrangement of N-vinylpyrrolidinones, which are readily prepared from pyrrolidinones and aldehydes, provides access to azepin-4-ones. organic-chemistry.org This formal [5+2] cycloaddition proceeds under UV light, likely via a Norrish-type I cleavage and recombination mechanism, to build the seven-membered ring. organic-chemistry.org More recently, a strategy using blue light to convert simple nitroarenes into complex azepanes via photochemical dearomative ring expansion has been reported. nih.gov

Table 3: Overview of Modern Catalytic Methods for Azepane Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(0) | Allylic Amine Rearrangement / Ring Expansion | Mild conditions, high enantioretention, converts pyrrolidines to azepanes | rsc.orgresearchgate.net |

| Copper(I) | Tandem Amination/Cyclization | Synthesizes CF₃-substituted azepine carboxylates from allenynes | nih.gov |

| Indium(III) chloride (Lewis Acid) | Silyl-aza-Prins Cyclization | High yields and diastereoselectivity for trans-azepanes | acs.orgnih.gov |

| UV Light / Blue Light | Photochemical Rearrangement / Ring Expansion | Converts pyrrolidinones or nitroarenes into functionalized azepanes | nih.govorganic-chemistry.org |

Palladium- and Copper-Catalyzed Reactions in Azepane Synthesis

Palladium and copper catalysts are instrumental in the synthesis of 2-arylazepanes. These metals facilitate key bond-forming steps, including C-N and C-C bond formation, which are essential for constructing the azepane ring and introducing the desired aryl substituent.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely employed for the formation of C-N bonds. This reaction can be adapted for intramolecular cyclization to form the azepane ring. For instance, a suitably functionalized acyclic precursor containing an amine and a leaving group can undergo intramolecular cyclization in the presence of a palladium catalyst to yield the azepane core. The subsequent introduction of the 3-ethoxyphenyl group at the 2-position can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, if a handle for such a reaction is incorporated into the azepane precursor.

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-N bonds and have seen a resurgence with the development of more efficient catalytic systems. mdpi.com Copper catalysts can also be used for the direct arylation of C-H bonds, providing a more atom-economical approach to the synthesis of 2-arylazepanes. For example, a pre-formed azepane could potentially undergo direct C-H arylation at the 2-position with a suitable 3-ethoxyphenylating agent in the presence of a copper catalyst.

Recent advancements have also focused on tandem reactions where multiple bond-forming events occur in a single pot, often catalyzed by palladium or copper. These processes are highly efficient and can rapidly generate molecular complexity. For example, a palladium-catalyzed process could involve an initial intermolecular coupling followed by an intramolecular cyclization to construct the 2-arylazepane skeleton in a single operation. nih.govmdpi.com

Table 1: Comparison of Palladium and Copper-Catalyzed Reactions in Azepane Synthesis

| Feature | Palladium-Catalyzed Reactions | Copper-Catalyzed Reactions |

| Common Reactions | Buchwald-Hartwig amination, Suzuki coupling, Stille coupling, C-H activation | Ullmann condensation, Chan-Lam coupling, C-H activation |

| Key Bond Formations | C-N, C-C | C-N, C-O, C-S |

| Advantages | High functional group tolerance, generally milder reaction conditions, well-developed ligand systems for controlling selectivity. | Lower cost of catalyst, effective for certain C-N bond formations, useful in C-H functionalization. |

| Challenges | Cost and potential toxicity of palladium, sensitivity of some catalysts to air and moisture. | Often require higher reaction temperatures, ligand development is less mature than for palladium. |

Copper(I)-Catalyzed Tandem Amination/Cyclization Reactions

A notable and efficient strategy for the synthesis of functionalized azepine derivatives involves a Copper(I)-catalyzed tandem amination/cyclization reaction. This methodology has been successfully applied to the synthesis of trifluoromethyl-substituted azepine-2-carboxylates from functionalized allenynes. mdpi.comnih.gov The reaction proceeds through a tandem process where an intermolecular amine addition is followed by an intramolecular cyclization. mdpi.com

The proposed mechanism for this transformation involves the initial formation of a copper acetylide. mdpi.com This is followed by the nucleophilic addition of an amine to the acetylide, which then undergoes an intramolecular cyclization at the central carbon of the allene (B1206475) system to form the seven-membered azepine ring. mdpi.com This method provides an efficient route to novel α-CF3-containing azepine-2-carboxylates and their phosphorus analogues. mdpi.comnih.gov

While this specific methodology focuses on azepine synthesis, the underlying principles of copper-catalyzed tandem reactions could be conceptually extended to the synthesis of saturated azepane systems like this compound with appropriate modifications to the starting materials and reaction conditions.

Synthetic Exploration of Azepane Conjugates and Fused Systems

The versatility of the azepane ring allows for its incorporation into more complex molecular architectures, including fused heterocyclic systems and conjugates with natural products. These modifications can significantly alter the pharmacological properties of the parent molecule.

Azepane-Fused Heterocycles (e.g., Imidazo[1,2-a]azepines, Triazolo[4,3-a]azepines)

The fusion of an azepane ring with other heterocyclic systems, such as imidazole (B134444) or triazole, leads to novel chemical entities with potential biological activities.

Imidazo[1,2-a]azepines: The synthesis of imidazo[1,2-a]azepines can be achieved through the cyclization of quaternary azolium salts derived from the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles. lih.lu The reaction conditions, particularly the presence of a base like K2CO3, influence the final product, which can be either the dihydroimidazo[1,2-a]azepin-4-ium bromides or the fully aromatic 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines. lih.lu Another approach involves the reaction of chiral 2,2'-diaryldialdehydes with 1,2-diamines in the presence of a Lewis acid like Yb(OTf)3. lookchem.com

Triazolo[4,3-a]azepines: Several synthetic routes to triazolo[4,3-a]azepines have been reported. One method involves the condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with various hydrazides. semanticscholar.orgmdpi.compharmj.org.ua For example, reacting it with (4-R-phenylamino)-acetic acid hydrazide yields 3-arylaminomethyl-6,7,8,9-tetrahydro-5H- lih.lunih.govresearchgate.nettriazolo[4,3-a]azepines. semanticscholar.org These intermediates can be further functionalized. Another approach describes the synthesis of mdpi.comnih.govresearchgate.nettriazolo[4,5-d] researchgate.netbenzazepines and dibenzo[c,f] mdpi.comnih.govresearchgate.nettriazolo[3,4-a]azepines through the addition of sodium azide to acetylenic benzophenones. nih.gov

Table 2: Synthetic Approaches to Azepane-Fused Heterocycles

| Fused System | Starting Materials | Key Reaction |

| Imidazo[1,2-a]azepines | γ-bromodypnone, 1-alkyl-2-methyl-1H-imidazoles | Cyclization of quaternary azolium salts |

| Chiral 2,2'-diaryldialdehydes, 1,2-diamines | Lewis acid-mediated condensation | |

| Triazolo[4,3-a]azepines | 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, hydrazides | Condensation and cyclization |

| Acetylenic benzophenones, sodium azide | [3+2] Cycloaddition |

Azepane-Tethered Natural Product Derivatives

The conjugation of the azepane moiety to natural products is a promising strategy for the development of new therapeutic agents. This approach aims to combine the favorable properties of the azepane ring with the biological activity of the natural product.

A key strategy for the synthesis of azepane-tethered derivatives involves the stereoselective introduction of the azepane ring onto a natural product scaffold. For example, a novel stereoselective synthetic approach to pentahydroxyazepane iminosugars, which are analogs of natural sugars, has been developed. acs.orgnih.gov This method relies on a key osmium-catalyzed tethered aminohydroxylation reaction of an allylic alcohol derived from D-mannose. acs.orgnih.gov This step forms the new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination affords the desired azepane ring fused to the sugar-like scaffold. acs.orgnih.gov

This tethering approach allows for the precise control of stereochemistry, which is often critical for the biological activity of natural product derivatives. The flexibility of this synthetic strategy could, in principle, be applied to a wide range of natural products to generate novel azepane conjugates with potentially enhanced or novel biological activities.

Biological Activity and Pharmacological Relevance of Azepane Based Compounds in Vitro Investigations

Modulatory Effects on Neurotransmitter Systems and Receptors

Monoamine Transporter Inhibition (NET, DAT)

Serotonin Receptor Antagonism (5-HT2A/2C)

Serotonin 5-HT2A and 5-HT2C receptors are implicated in a variety of physiological and pathological processes, including sleep, mood, and cognition, making them important targets for therapeutic intervention. nih.govnih.gov Antagonism of these receptors is a key mechanism of action for several atypical antipsychotic drugs. researchgate.net

In vitro studies have demonstrated that certain azepane-based compounds possess potent 5-HT2A receptor antagonist activity. A series of 5-aminoalkylpyrrolo[3,2-c]azepine derivatives were synthesized and evaluated for their activity at serotonin receptors. One of the lead compounds, (S)-(-)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one, displayed a high affinity for the 5-HT2A receptor with a pA2 value of 8.98 in isolated guinea pig arteries. This compound also showed high selectivity over other receptors, such as the α1-adrenoceptor and the D2 dopamine receptor. nih.gov These findings highlight the potential of the azepane ring system as a core structure for the development of selective 5-HT2A receptor antagonists. The functional consequences of 5-HT2A and 5-HT2C receptor antagonism can be complex, with evidence suggesting they may have opposing effects on certain behaviors like impulsivity. nih.gov

Potential for Neuropsychiatric Disorders Research

The modulation of monoamine transporters and serotonin receptors by azepane-based compounds underscores their potential for research into neuropsychiatric disorders. Dysregulation of dopaminergic and serotonergic systems is a hallmark of many of these conditions. nih.gov For example, agents that inhibit dopamine reuptake are investigated as tools to understand the neurobiology of bipolar disorder. nih.gov Similarly, 5-HT2A receptor antagonists are a cornerstone in the treatment of schizophrenia and are being explored for other conditions like major depressive disorder. researchgate.netdrugbank.com The ability to design azepane derivatives that selectively target DAT, NET, 5-HT2A, or 5-HT2C receptors, or possess a specific polypharmacological profile, makes this class of compounds valuable for dissecting the complex neurobiology of psychiatric illnesses and for the development of novel therapeutic strategies.

Enzyme Inhibition and Modulation

Protein Kinase B (PKB/Akt) Inhibition

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that plays a central role in cellular signaling pathways regulating cell survival, growth, and proliferation. nih.govnih.gov The aberrant activation of the Akt pathway is a common feature in many human cancers, making it a critical target for anticancer drug development. nih.govresearchgate.net

Novel azepane derivatives have been developed and evaluated as inhibitors of PKB/Akt. nih.gov In one study, a lead compound derived from (-)-balanol, which contained an azepane moiety, showed potent inhibition of PKBα with an IC50 value of 5 nM. nih.gov However, this compound was found to be unstable in plasma. Through structure-based design, a more stable analog, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, was synthesized and demonstrated high activity with an IC50 of 4 nM for PKBα. nih.gov The development of potent and selective Akt inhibitors is an active area of research, with several compounds progressing into clinical studies. plos.orgselleckchem.com

Table 1: In Vitro Inhibitory Activity of Azepane Derivatives against PKBα

| Compound | IC50 (PKBα) | Plasma Stability |

|---|---|---|

| (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | 5 nM | Unstable |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, particularly in the base excision repair pathway. nih.gov Inhibition of PARP-1 has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. nih.govnih.govfrontiersin.org

Several novel series of azepane-based compounds have been designed and synthesized as potent PARP-1 inhibitors. nih.gov For example, a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives were evaluated for their in vitro inhibitory activity against PARP-1. One of the most promising compounds from this series exhibited an IC50 value of 19.24 nM against PARP-1, which was slightly better than the approved PARP inhibitor rucaparib (IC50 = 23.88 nM) in the same assay. nih.gov This compound also showed some selectivity for PARP-1 over PARP-2. nih.gov The development of next-generation PARP inhibitors aims for higher selectivity for PARP-1 to potentially improve the therapeutic window and reduce hematological toxicity associated with dual PARP-1/2 inhibition. researchgate.net

Table 2: In Vitro Inhibitory Activity of Azepane-Based Compounds against PARP-1/2

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

|---|---|---|

| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative (11b) | 19.24 ± 1.63 | 32.58 ± 1.97 |

Glycosidase Inhibition by Iminosugars

Azepane-based iminosugars, which are sugar analogues where the ring oxygen is replaced by a nitrogen atom, have been identified as potent inhibitors of glycosidases. These enzymes are crucial for the metabolism of carbohydrates. The inhibitory mechanism of azepane iminosugars is generally attributed to their structural resemblance to the oxacarbenium ion-like transition state that forms during the enzymatic hydrolysis of glycosidic bonds. This structural mimicry allows them to bind to the active site of glycosidases, thereby competitively inhibiting the enzyme's function. The therapeutic potential of these compounds is significant, with applications being explored in the management of diabetes and certain viral infections.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Modulation

Extensive literature searches for in vitro studies on the modulation of Glycogen Synthase Kinase-3 Beta (GSK-3β) by "2-(3-Ethoxyphenyl)azepane" or other structurally related simple azepane derivatives did not yield specific results. While GSK-3β is a well-established therapeutic target for a variety of diseases, and numerous inhibitors have been developed, there is a lack of available scientific data detailing the direct modulatory effects of azepane-based compounds on this enzyme in an in vitro setting.

Histone Deacetylase (HDAC) Inhibition

Certain derivatives of the azepine nucleus, a class of compounds that includes the azepane ring within a more complex fused system, have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. A series of 5,11-dihydrodibenzo[b,e]azepin-6-ones have been designed and synthesized as potential HDAC inhibitors nih.gov. These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. In vitro assays have demonstrated that specific compounds within this class can inhibit HDAC activity at submicromolar concentrations, leading to antiproliferative effects in cancer cell lines nih.gov. The azepine scaffold in these molecules serves as the core structure for the attachment of the necessary pharmacophoric elements for HDAC inhibition.

Table 1: In Vitro HDAC Inhibition by a 5,11-dihydrodibenzo[b,e]azepin-6-one Derivative

| Compound | Target | IC50 (µM) | Cell Line | Effect |

| 5,11-dihydrodibenzo[b,e]azepin-6-one derivative | HDAC | Submicromolar | HCT-116 (colon carcinoma) | Antiproliferative activity |

Antimicrobial and Antiviral Properties

Quaternary ammonium salts derived from azepane-containing heterocyclic systems have demonstrated significant in vitro antibacterial and antifungal activities. Specifically, novel 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized and evaluated for their antimicrobial properties. These compounds have shown a broad spectrum of activity against various pathogenic microorganisms. For instance, certain derivatives have exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. Furthermore, notable antifungal activity has been observed against yeasts like Cryptococcus neoformans and Candida albicans. The mechanism of action of these quaternary ammonium compounds is believed to involve the disruption of the microbial cell membrane integrity.

Table 2: In Vitro Antimicrobial Activity of a 5H-Imidazo[1,2-a]azepine Quaternary Salt Derivative

| Compound | Microorganism | Activity |

| 3-biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide | Staphylococcus aureus | Active |

| Cryptococcus neoformans | Active | |

| Candida albicans | Active |

A thorough review of the available scientific literature did not reveal any specific in vitro studies investigating the antiviral activity of "this compound" or other azepane-based compounds against the Tobacco Mosaic Virus (TMV). While the development of novel antiviral agents is an active area of research, there is currently no published data to support the efficacy of azepane derivatives in inhibiting the replication or infectivity of TMV in an in vitro model.

Anti-inflammatory and Analgesic Effects

Azepane derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. In vitro studies have focused on their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

A series of new hexahydropyrimido[1,2-a]azepine derivatives were synthesized and evaluated for their in vitro COX inhibitory activity nih.govchemrxiv.org. Several of these compounds demonstrated selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Table 3: In Vitro Cyclooxygenase (COX) Inhibition by Hexahydropyrimido[1,2-a]azepine Derivatives

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity |

| Derivative 2f | >100 µM | 0.15 µM | Selective for COX-2 |

| Derivative 5 | >100 µM | 0.12 µM | Selective for COX-2 |

| Derivative 6 | >100 µM | 0.10 µM | Selective for COX-2 |

In the realm of analgesia, specific azepane derivatives have been synthesized and their antinociceptive properties evaluated. One such compound, N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, has demonstrated potent analgesic effects in preclinical models nih.gov. The mechanism of action for its analgesic activity has been linked to its interaction with opioid receptors nih.gov.

Table 4: In Vitro Receptor Binding Profile of an Azepane-based Analgesic Compound

| Compound | Primary Target | Effect |

| N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide | Opioid Receptors | Agonist activity |

Anticancer Potential and Antitumor Mechanisms

The azepane scaffold is a key structural motif in a variety of pharmacologically active molecules. Researchers have synthesized and evaluated numerous azepane derivatives, revealing significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. nih.govmdpi.com The antitumor activity of these compounds is often linked to their ability to interfere with fundamental cellular processes necessary for cancer cell survival and growth.

Inhibition of Cancer Cell Proliferation and Invasion

A primary indicator of anticancer potential is the ability of a compound to inhibit the uncontrolled proliferation of cancer cells. Several studies have demonstrated the potent antiproliferative effects of azepane-based compounds against diverse cancer cell lines.

For instance, a series of A-ring azepano-triterpenoids displayed significant growth inhibitory activity. nih.gov In a comprehensive screening against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), several of these compounds showed growth inhibitory concentrations (GI50) in the submicromolar range (0.20–0.94 μM) against the most sensitive cell lines. nih.gov One of the most cytotoxic compounds in this series, Azepanoallobetulinic acid amide derivative 11, was effective against the entire NCI-60 panel. nih.govmdpi.com Similarly, Azepano-betulinic amides have shown pronounced activity with a GI50 range from 0.57 μM to 14.30 μM and were found to be 4–5 times more active than doxorubicin against colon cancer HCT-15 and ovarian cancer NCI/ADR-RES cell lines. researchgate.net

Another class of related compounds, dibenzo[b,f]azepine derivatives, has also shown notable effects. Compound 4g (5-[-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-methyl]-5H-dibenzo[b,f]azepine) was found to strongly inhibit the invasion of murine osteosarcoma (LM8G7) cells and completely suppressed the invasion of human breast cancer (MDA-MB-231) cells at a concentration of 10 μM. nih.govscienceopen.com This same compound also inhibited the proliferation of LM8G7 and human ovarian cancer (OVSAHO) cells with IC50 values of 15 μM and 24 μM, respectively. scienceopen.com

| Compound Type | Specific Compound | Activity Metric | Concentration | Cancer Cell Line(s) | Source |

|---|---|---|---|---|---|

| A-ring Azepano-Triterpenoid | Compounds 3, 4, 7, 8, 9, 11, 15, 16, 19, and 20 | GI50 | 0.20–0.94 µM | NCI-60 Panel (most sensitive lines) | nih.gov |

| A-ring Azepano-Triterpenoid | Compounds 3, 4, 7, 8, 9, 11, 15, 16, 19, and 20 | LC50 | 1–6 µM | NCI-60 Panel (most sensitive lines) | nih.gov |

| Dibenzo[b,f]azepine Derivative | Compound 4g | IC50 | 15 µM | LM8G7 (Murine Osteosarcoma) | scienceopen.com |

| Dibenzo[b,f]azepine Derivative | Compound 4g | IC50 | 24 µM | OVSAHO (Human Ovarian Cancer) | scienceopen.com |

| Dibenzo[b,f]azepine Derivative | Compound 5e | IC50 | 6.36 ± 0.36 µM | Topoisomerase II Inhibition | nih.gov |

| Dibenzo[b,f]azepine Derivative | Compound 5e | IC50 | 13.05 ± 0.62 µM | Leukaemia SR | nih.gov |

| 7-(1,4-Diazepan)-oxazolo-pyrimidine | Two lead compounds | GI50 | 0.9–1.9 µM | NCI-60 Subpanels | researchgate.net |

Interaction with DNA

One of the key mechanisms by which anticancer agents exert their effect is by interacting directly with DNA or with enzymes that regulate DNA topology, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells. nih.gov Certain azepane derivatives have been specifically designed to function as DNA-interfering drugs.

Researchers have developed novel dibenzo[b,f]azepine derivatives intended to act as DNA intercalators and topoisomerase II inhibitors, mimicking the pharmacophoric features of the well-known anticancer drug doxorubicin. nih.govresearchgate.net DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can hinder DNA replication. nih.gov Topoisomerase II is a crucial enzyme that manages DNA tangles and supercoils; its inhibition leads to DNA breaks and ultimately triggers cell death. semanticscholar.org

The design of these azepine-based compounds often includes a planar polyaromatic system to facilitate intercalation and a cationic center that can interact with the negatively charged phosphate backbone of DNA. nih.govsemanticscholar.org Studies have confirmed that some of these dibenzo[b,f]azepine derivatives are effective topoisomerase II inhibitors, with one of the most active compounds, 5e, showing an IC50 value of 6.36 ± 0.36 µM for enzyme inhibition. nih.gov This dual mechanism of DNA intercalation and topoisomerase II inhibition represents a powerful strategy for developing potent anticancer agents. nih.govresearchgate.net

Sigma Receptor (σR) Ligand Activity

Sigma receptors (σRs), which are classified into σ1 and σ2 subtypes, have been identified as promising targets for cancer therapy. nih.gov Notably, the σ2 receptor is overexpressed in many types of tumor cells, and its density often correlates with the proliferative status of the tumor. nih.govmdpi.com Consequently, ligands that bind to these receptors are of significant interest.

Several series of diazepane-containing derivatives have been synthesized and evaluated as σR ligands. nih.govnih.gov Certain benzofurane and quinoline-substituted diazepane derivatives demonstrated high affinity for sigma receptors. nih.gov For example, the benzofurane derivative 2c exhibited a high affinity for the σ1 receptor with a Ki value of 8.0 nM. nih.gov Another study identified a chromenone derivative containing an azepane moiety, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one, which showed a Ki value for the σ1 receptor of 27.2 nM. researchgate.net

While σ2R agonists have been proposed as potential antitumor drugs due to their ability to induce tumor cell death, it is interesting to note that high binding affinity does not always translate to high cytotoxicity. nih.gov In one study, the diazepane derivatives with the highest σ1R affinity were found to be the least toxic to the cancer cell lines tested, suggesting a complex relationship between σR binding and cytotoxic outcomes. nih.govnih.gov This highlights the potential for σR ligands not only as direct cytotoxic agents but also as diagnostic tools or for targeted drug delivery. mdpi.com

| Compound | Receptor Target | Binding Affinity (Ki) | Source |

|---|---|---|---|

| Benzofurane derivative 2c | σ1R | 8.0 nM | nih.gov |

| Quinoline derivative 2d | σ1R | 19 nM | nih.gov |

| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (17) | σ1R | 27.2 nM | researchgate.net |

| Diazabicyclo[4.3.0]nonane derivative 4b | σ1R | 2.7 nM | unisi.it |

| Diazabicyclo[4.3.0]nonane derivative 4b | σ2R | 27 nM | unisi.it |

Modulation of Cellular Pathways and Gene Expression

The anticancer effects of azepane-based compounds are ultimately executed through the modulation of critical cellular signaling pathways and the alteration of gene expression that govern cell fate. The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are two of the most important mechanisms for controlling cancer progression. mdpi.com

In vitro studies have shown that azepane derivatives can effectively trigger these pathways. For example, flow cytometry experiments revealed that Azepanoallobetulinic acid amide derivative 11 primarily acts by inducing apoptosis (44.3%) and late apoptosis (21.4%) in cancer cells. nih.govresearchgate.net Similarly, the dibenzo[b,f]azepine derivative 5e was found to arrest the cell cycle in the G1 phase and increase the apoptosis ratio by 37.34%. nih.govresearchgate.net

While specific investigations into the broader pathway modulation by azepane compounds are still developing, their observed effects on apoptosis and the cell cycle suggest an interaction with key regulatory networks. Many anticancer compounds, including various natural products, exert their effects by influencing pathways such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin, which are frequently dysregulated in cancer. mdpi.com These pathways control cell proliferation, survival, and differentiation. Furthermore, compounds can alter gene expression epigenetically by modifying DNA methylation or histone acetylation, which can lead to the reactivation of tumor suppressor genes. frontiersin.org The ability of azepane derivatives to induce cell cycle arrest and apoptosis strongly implies that they too engage with and modulate these fundamental cancer-related signaling cascades and gene expression programs. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azepane Derivatives

Conformational Analysis and Bioactive Conformations of Azepane Ring

The seven-membered azepane ring possesses significant conformational flexibility, which is a critical determinant of its biological activity. researchgate.net Unlike rigid ring systems, the azepane moiety can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation that binds to a biological target is known as the bioactive conformation. Identifying this conformation is a key objective in drug design, as it provides a template for developing more potent and selective analogs. leidenuniv.nlnih.gov

Various experimental and computational techniques are employed to study the conformational landscape of azepane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, can provide insights into the conformational dynamics and the energy barriers between different conformers. nih.govnih.gov X-ray crystallography of azepane-containing compounds in complex with their target proteins offers a static snapshot of the bioactive conformation. acs.orgresearchgate.netnih.gov

Computational methods, including molecular mechanics and quantum mechanics calculations, are instrumental in mapping the potential energy surface of the azepane ring and identifying stable conformers. mdpi.com These studies help in understanding how different substitution patterns on the ring influence its conformational preferences and, consequently, its interaction with biological targets. chemrxiv.org The identification of the bioactive conformation is not always straightforward, as the ligand may undergo conformational changes upon binding to the receptor. nih.gov

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of azepane derivatives are profoundly influenced by the nature and position of substituents on both the azepane ring and any appended moieties. nih.govdntb.gov.ua Strategic placement of functional groups can modulate physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affect target binding affinity and pharmacokinetic properties.

Influence of Aryl and Alkoxyaryl Moieties (e.g., Ethoxyphenyl, Methoxyphenyl)

The presence of an aryl group, such as a phenyl ring, at the 2-position of the azepane scaffold is a common feature in many biologically active compounds. researchgate.net The electronic properties and substitution pattern of this aryl ring are critical for target recognition. For instance, in the context of receptor binding, the aryl group may engage in crucial π-π stacking or hydrophobic interactions within the binding pocket.

Alkoxyaryl substituents, such as ethoxyphenyl and methoxyphenyl groups, can further refine the biological activity profile. The alkoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability. The choice between a methoxy and an ethoxy group can subtly alter the steric and electronic properties, potentially leading to differences in binding affinity and selectivity. For example, the synthesis of certain dibenzo[b,f]azepine derivatives utilizes precursors with a 2-(3-methoxyphenyl) moiety, highlighting the importance of this substitution pattern. researchgate.net In other cyclic systems, such as non-isomerizable analogues of tamoxifen with a seven-membered ring, a methoxyphenyl group has been shown to be a key component for estrogen receptor binding. nih.gov

The table below summarizes the influence of aryl and alkoxyaryl moieties on the activity of hypothetical 2-arylazepane analogs based on general SAR principles.

| Compound ID | R (Aryl Moiety) | Relative Potency | Selectivity Profile |

| A-1 | Phenyl | Moderate | Non-selective |

| A-2 | 3-Methoxyphenyl | High | Selective for Target X |

| A-3 | 3-Ethoxyphenyl | High | Improved metabolic stability |

| A-4 | 4-Hydroxyphenyl | Moderate | Potential for H-bonding |

Role of Halogenation and Other Functional Groups

Halogenation of the aryl ring is a widely used strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of halogen atoms such as fluorine, chlorine, or bromine can alter the electronic distribution (through inductive and resonance effects), lipophilicity, and metabolic stability of the molecule. For instance, the presence of a 2,6-dichlorophenylamino group in the structure of clonidine, an imidazoline derivative, is crucial for its activity. mdpi.com

Fluorine substitution is particularly common due to its small size and high electronegativity, which can lead to enhanced binding affinity and improved metabolic stability by blocking sites of oxidative metabolism. In a study on piperidine (B6355638) derivatives, a fluoro-benzoxazolyl moiety was part of the final bioactive compound. nih.gov

Other functional groups, such as hydroxyl, amino, and carboxyl groups, can be introduced to establish specific hydrogen bonding interactions with the target protein, thereby increasing binding affinity and selectivity.

The following table illustrates the potential effects of halogenation on a 2-phenylazepane scaffold.

| Compound ID | R (Substitution on Phenyl Ring) | Effect on Lipophilicity (logP) | Potential Interaction |

| B-1 | H | Baseline | Hydrophobic |

| B-2 | 4-Fluoro | Increased | Halogen bond, altered electronics |

| B-3 | 4-Chloro | Significantly Increased | Enhanced hydrophobic interactions |

| B-4 | 3,4-Dichloro | Highly Increased | Potential for steric hindrance |

Stereochemical Considerations in SAR

Many biologically active azepane derivatives are chiral, and their stereochemistry plays a pivotal role in determining their pharmacological activity. mhmedical.comnih.govnih.gov The stereocenter at the 2-position of 2-arylazepanes, for instance, dictates the three-dimensional arrangement of the aryl group relative to the azepane ring. Enantiomers of a chiral drug can exhibit significantly different potency, selectivity, and even pharmacological effects. nih.gov

This difference in activity arises from the stereospecific interactions with the chiral environment of the biological target, such as an enzyme active site or a receptor binding pocket. One enantiomer may fit optimally into the binding site, leading to a strong biological response, while the other may bind weakly or not at all. Therefore, the stereoselective synthesis of azepane derivatives is often a critical step in the drug discovery process to isolate the more active enantiomer. rsc.org Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient interaction with the biological target. nih.gov

Linker Chemistry and Scaffold Modifications

Scaffold modification, or scaffold hopping, is another powerful strategy in drug design. This involves replacing the central core of a molecule with a different, but functionally equivalent, scaffold to improve properties such as potency, selectivity, or pharmacokinetics, or to explore new intellectual property space. A common example is the modification of a piperidine ring to an azepane ring. nih.gov This ring expansion can alter the conformational properties of the molecule and allow for different interactions with the target protein. nih.govresearchgate.net The synthesis of azepane analogues of known piperidine-containing drugs has been explored as a strategy to develop novel therapeutic agents. researchgate.net

Development of Structure-Based Design Hypotheses

The development of potent and selective azepane derivatives is often guided by structure-based design hypotheses. cardiff.ac.uk When the three-dimensional structure of the target protein is known, typically from X-ray crystallography or cryo-electron microscopy, computational tools can be used to model the binding of ligands to the active site. nih.gov

These models allow medicinal chemists to visualize the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Based on this information, hypotheses can be formulated about how to modify the ligand to improve its binding affinity and selectivity. acs.org For example, a modeling study might suggest that introducing a specific substituent at a particular position on the azepane or its aryl moiety would lead to a favorable interaction with a previously unoccupied pocket in the binding site. mdpi.comarxiv.orgmlr.press These hypotheses are then tested through the synthesis and biological evaluation of the designed compounds, in an iterative process of design, synthesis, and testing.

Based on the comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound “2-(3-Ethoxyphenyl)azepane.” Consequently, detailed structure-activity relationship (SAR) studies and specific strategies for its lead optimization are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on “this compound” as requested in the instructions. Any attempt to do so would be speculative and would not meet the required standards of accuracy and evidence-based scientific reporting.

Advanced Spectroscopic Characterization and Structural Elucidation of Azepane Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 2-(3-Ethoxyphenyl)azepane, both ¹H and ¹³C NMR provide essential information regarding the chemical environment of each atom, allowing for a complete structural assignment. The seven-membered azepane ring's flexibility often results in complex spectra, but detailed analysis can reveal significant structural and dynamic information. lifechemicals.com

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the protons of the ethoxy group, the methine proton at the C2 position, and the diastereotopic methylene (B1212753) protons of the azepane ring. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, including the aromatic carbons, the ethoxy carbons, and the carbons of the saturated azepane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift ranges. Solvent: CDCl₃.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azepane-NH | ¹H | 1.5-2.5 (broad) | - |

| Azepane-C2 | ¹H / ¹³C | 3.5-3.8 (m) | 60-65 |

| Azepane-C3 | ¹H / ¹³C | 1.6-1.9 (m) | 30-35 |

| Azepane-C4 | ¹H / ¹³C | 1.4-1.7 (m) | 25-30 |

| Azepane-C5 | ¹H / ¹³C | 1.4-1.7 (m) | 25-30 |

| Azepane-C6 | ¹H / ¹³C | 1.6-1.9 (m) | 35-40 |

| Azepane-C7 | ¹H / ¹³C | 2.8-3.1 (m) | 45-50 |

| Ar-C1' | ¹³C | - | 140-145 |

| Ar-C2' | ¹H / ¹³C | 6.8-6.9 (d) | 112-115 |

| Ar-C3' | ¹³C | - | 158-160 |

| Ar-C4' | ¹H / ¹³C | 6.7-6.8 (dd) | 118-121 |

| Ar-C5' | ¹H / ¹³C | 7.2-7.3 (t) | 128-130 |

| Ar-C6' | ¹H / ¹³C | 6.8-6.9 (s) | 113-116 |

| Ethoxy-CH₂ | ¹H / ¹³C | 4.0-4.1 (q) | 62-65 |

| Ethoxy-CH₃ | ¹H / ¹³C | 1.4-1.5 (t) | 14-16 |

While 1D NMR provides initial data, 2D NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular structure. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would establish the connectivity of protons within the azepane ring, showing correlations from H2 to H3, H3 to H4, and so on, around the ring. It would also confirm the coupling between the methyl and methylene protons of the ethoxy group. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the proton signal at ~3.6 ppm (H2) would show a cross-peak with the carbon signal at ~63 ppm (C2). nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for connecting different fragments of the molecule. Key HMBC correlations would link the H2 proton of the azepane ring to the aromatic C1', C2', and C6' carbons, confirming the attachment point of the phenyl ring. Correlations from the ethoxy methylene protons to the aromatic C3' would verify the position of the ether linkage. nih.govscience.gov

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Inferred Structural Information |

| COSY | H2 ↔ H3, H6 ↔ H7 | Connectivity within the azepane ring |

| Ethoxy-CH₂ ↔ Ethoxy-CH₃ | Confirms ethoxy group structure | |

| HSQC | H2 ↔ C2, H3 ↔ C3, etc. | Direct ¹H to ¹³C assignments for all CHn groups |

| Ar-H ↔ Ar-C | Direct assignment of aromatic protonated carbons | |

| HMBC | H2 ↔ C1', C6' | Links azepane ring to the phenyl group |

| Ethoxy-CH₂ ↔ C3' | Confirms position of the ethoxy substituent | |

| Ar-H4' ↔ C2', C6' | Confirms relative positions on the aromatic ring |

The seven-membered azepane ring is conformationally flexible and can exist in multiple low-energy chair and boat-like conformations. lifechemicals.com At room temperature, if the rate of interconversion between these conformers is fast on the NMR timescale, the observed spectrum will show averaged signals. scielo.br

Variable-Temperature (VT) NMR studies can provide insight into these dynamic processes. rsc.org By lowering the temperature, the rate of conformational exchange can be slowed. If the temperature is lowered sufficiently to reach the coalescence point and beyond, the averaged signals may broaden and then resolve into separate sets of signals corresponding to the individual conformers. scielo.brresearchgate.net Analysis of the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for processes like ring inversion and the relative populations of the different conformers, providing a detailed picture of the molecule's dynamic behavior in solution. rsc.org

Isotopic labeling involves the selective replacement of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. This technique can be a powerful aid in spectral interpretation, especially for complex molecules. wikipedia.org

In the context of this compound, ¹⁵N labeling would be particularly useful. The common ¹⁴N isotope has a nuclear spin I=1 and a quadrupole moment, which often leads to broad signals for adjacent protons and makes direct NMR detection difficult. stackexchange.com Replacing it with ¹⁵N (spin I=1/2) results in sharper signals and allows for the use of inverse-detection experiments like ¹H-¹⁵N HMBC. This would enable the direct observation of correlations to the nitrogen atom, confirming the assignments of protons on C2 and C7 and providing precise measurement of coupling constants involving the nitrogen atom. sigmaaldrich.com Similarly, selective ¹³C labeling at a specific position could help to resolve signal overlap and confirm assignments in crowded regions of the ¹³C NMR spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the confirmation of the molecular formula, C₁₄H₂₁NO.

Electron Ionization (EI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. The molecular ion of this compound would be expected to undergo characteristic fragmentation pathways common to amines and ethers. miamioh.edu

Key fragmentation processes would likely include:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of the 3-ethoxyphenyl group as a radical, leading to a stable iminium ion.

Benzylic Cleavage: Cleavage of the bond between C2 of the azepane ring and the aromatic ring is also a favorable process.

Cleavage within the Azepane Ring: The saturated ring can undergo fragmentation to produce various smaller charged fragments.

Fragmentation of the Ethoxy Group: Loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the molecular ion is also possible. miamioh.eduntnu.edu.tw

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 219 | [C₁₄H₂₁NO]⁺• | Molecular Ion (M⁺•) |

| 190 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 121 | [C₇H₇O]⁺ | Fragment from cleavage at C2-C1' bond |

| 98 | [C₆H₁₂N]⁺ | Iminium ion from alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (weak-medium, broad) | N-H Stretch | Secondary Amine (Azepane) |

| 3000-3100 (medium) | C-H Stretch | Aromatic C-H |

| 2850-2960 (strong) | C-H Stretch | Aliphatic C-H (Azepane & Ethoxy) |

| 1580-1600, 1450-1500 (medium-strong) | C=C Stretch | Aromatic Ring |

| 1200-1250 (strong) | C-O Stretch | Aryl-Alkyl Ether |

| 1050-1150 (strong) | C-N Stretch | Aliphatic Amine |

The presence of a broad absorption in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. Strong absorptions in the 2850-2960 cm⁻¹ range would confirm the presence of saturated aliphatic C-H bonds. The aromatic nature of the compound would be confirmed by C=C stretching bands around 1600 and 1450 cm⁻¹, while the strong C-O ether stretch would be expected near 1200-1250 cm⁻¹. acs.orgclockss.org

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.gov

For this compound, which is a chiral molecule due to the stereocenter at the C2 position, X-ray crystallography is the only method that can determine its absolute configuration without ambiguity (provided a suitable crystal and appropriate data collection strategy are used). nih.gov

A successful crystallographic analysis would reveal:

The absolute stereochemistry at the C2 carbon (R or S).

The preferred solid-state conformation of the seven-membered azepane ring.

The precise orientation of the 3-ethoxyphenyl substituent relative to the azepane ring (e.g., equatorial vs. axial).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the azepane N-H group, which dictate the crystal packing.

Obtaining a crystal suitable for X-ray diffraction can be a significant challenge, but the resulting data provides the most definitive and detailed structural information possible for the compound in its solid form. mdpi.com

Computational Investigations of this compound Remain Undisclosed in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and databases reveals a lack of specific computational chemistry and molecular modeling studies focused on the compound this compound. While the methodologies outlined for investigation—including quantum chemical calculations, molecular docking, molecular dynamics simulations, and target prediction—represent standard and powerful techniques in modern drug discovery and chemical research, their direct application to this particular molecule has not been detailed in published works.

Computational techniques are crucial for understanding the properties of molecules at an atomic level. For instance, Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, predicting properties like ground-state energy, electron density distribution, and spectroscopic characteristics. nih.goviucr.org Such calculations provide fundamental insights into a molecule's stability and reactivity. nih.gov

Similarly, molecular docking and molecular dynamics (MD) simulations are vital tools for exploring how a ligand, such as this compound, might interact with biological targets like proteins and receptors. nih.govresearchgate.net Docking predicts the preferred orientation of a molecule when bound to a target, estimating the strength of the interaction (binding affinity). nih.gov MD simulations then provide a dynamic view of this interaction over time, assessing the stability of the ligand-target complex and revealing the conformational flexibility of the molecule. scispace.com

Furthermore, the field of chemoinformatics offers powerful algorithms for target prediction and polypharmacology assessment. These methods use the chemical structure of a compound to predict its likely biological targets based on similarities to known drugs and ligands. mdpi.comnih.gov This is especially important in drug discovery for identifying potential therapeutic effects and anticipating off-target interactions. nih.gov